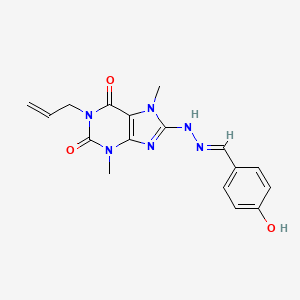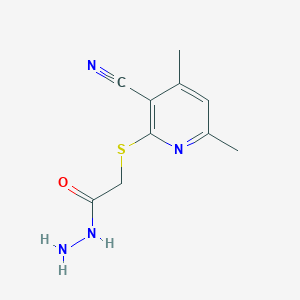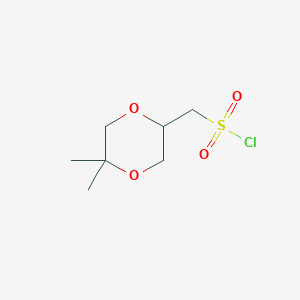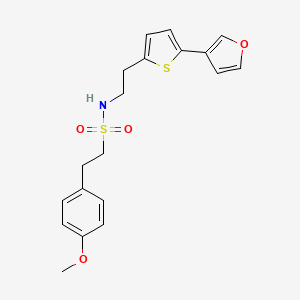![molecular formula C11H14N2O2 B2869679 4-[4-(Aminomethyl)phenyl]morpholin-3-one CAS No. 742073-18-3](/img/structure/B2869679.png)
4-[4-(Aminomethyl)phenyl]morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[4-(Aminomethyl)phenyl]morpholin-3-one” is a chemical compound with the empirical formula C10H12N2O2 and a molecular weight of 192.21 . It is a key intermediate in the synthesis of rivaroxaban , a novel anticoagulant used for the prevention of venous thromboembolism in adult patients undergoing elective hip or knee replacement surgery .
Synthesis Analysis
The synthesis of “this compound” is described in several patents . The processes are described as simple, eco-friendly, cost-effective, reproducible, robust, and well-suited for industrial scale . A specific synthesis method involves the use of palladium on carbon in an autoclave with absolute ethanol .Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholinone ring attached to an aminomethyl phenyl group . The exact structure can be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 192.21 . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental measurements.Applications De Recherche Scientifique
Electronic Absorption Spectra and Derivatives
A study by Hepworth, Sawyer, and Hallas (1993) examined the electronic absorption spectra of Morpholine Green derivatives, highlighting the role of the morpholino group as an electron donor and its impact on absorption spectra. This research provides insights into the electronic properties of morpholine derivatives and their potential applications in dye and pigment chemistry (Hepworth, Sawyer, & Hallas, 1993).
Chiral Moderators in Synthesis
Kauffman et al. (2000) reported on the use of a morpholine derivative as a chiral moderator in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, showcasing the utility of morpholine derivatives in the synthesis of pharmacologically relevant compounds (Kauffman et al., 2000).
Antibacterial and Antitumor Activities
Research by Panneerselvam et al. (2005) focused on synthesizing Schiff bases of 4-(4-aminophenyl)-morpholine, which were evaluated for their antimicrobial activities. This study identified compounds with potent antimicrobial activity, indicating the potential of morpholine derivatives as antimicrobial agents (Panneerselvam et al., 2005).
Antitumor and Biological Activities
The synthesis and in vitro antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides were explored by Isakhanyan et al. (2016). This work aimed at finding biologically active compounds among a new series of tertiary aminoalkanols, testing them for antitumor activity (Isakhanyan et al., 2016).
Synthesis Techniques and Chemical Structures
A study by Guzyr et al. (2013) on the simple route to adducts of (amino)(aryl)carbene with phosphorus pentafluoride provided valuable insights into the synthesis techniques and chemical structures relevant to morpholine derivatives, showing their versatility in chemical synthesis (Guzyr et al., 2013).
Mécanisme D'action
Target of Action
It is known to be an intermediate during the preparation of imidazothiazoles , which are protein kinase inhibitors . Protein kinases play a crucial role in cell signaling and are often targets for cancer treatment due to their involvement in cell growth and proliferation.
Mode of Action
Given its role as an intermediate in the synthesis of protein kinase inhibitors , it can be inferred that it may interact with protein kinases to inhibit their activity, thereby affecting cell signaling pathways involved in cell growth and proliferation.
Result of Action
Given its role in the synthesis of protein kinase inhibitors , it can be inferred that its action could potentially result in the inhibition of protein kinases, disrupting cell signaling pathways and potentially leading to effects such as slowed cell growth or induced cell death, particularly in the context of cancer cells.
Safety and Hazards
Orientations Futures
As a key intermediate in the synthesis of rivaroxaban, “4-[4-(Aminomethyl)phenyl]morpholin-3-one” is of significant interest in the pharmaceutical industry . Future research may focus on developing more efficient and environmentally friendly methods for its synthesis, as well as exploring its potential uses in the synthesis of other bioactive compounds.
Propriétés
IUPAC Name |
4-[4-(aminomethyl)phenyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-7-9-1-3-10(4-2-9)13-5-6-15-8-11(13)14/h1-4H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLRVVXHGMMNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

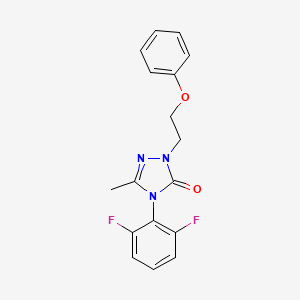
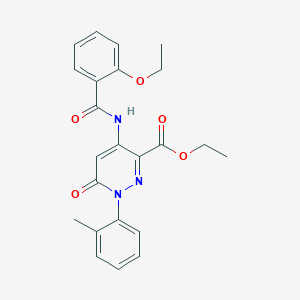
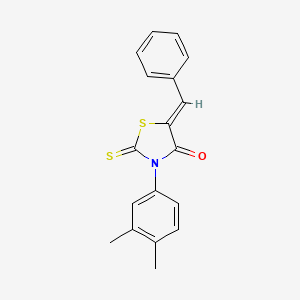
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2869602.png)

![7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2869604.png)


![N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2869611.png)
![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2869612.png)
